N-Allyl-2-pyrrolidinone

Polymer Chemistry Copolymerization Reactivity Ratios

N-Allyl-2-pyrrolidinone (NAP), also known as 1-allyl-2-pyrrolidinone, is an organic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol. It is a derivative of pyrrolidin-2-one, characterized by an allyl group attached to the nitrogen atom.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 2687-97-0
Cat. No. B1329480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-2-pyrrolidinone
CAS2687-97-0
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC=CCN1CCCC1=O
InChIInChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2H,1,3-6H2
InChIKeyDURRSEGFTCZKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of N-Allyl-2-pyrrolidinone (CAS 2687-97-0) for Specialized Polymer Synthesis and Reactive Formulations


N-Allyl-2-pyrrolidinone (NAP), also known as 1-allyl-2-pyrrolidinone, is an organic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . It is a derivative of pyrrolidin-2-one, characterized by an allyl group attached to the nitrogen atom. This structural feature confers distinct reactivity profiles compared to other N-substituted pyrrolidones, such as N-vinyl-2-pyrrolidinone (NVP) and N-methyl-2-pyrrolidone (NMP) . NAP is typically supplied as a colorless to pale yellow liquid with a purity of ≥95%, a density of approximately 0.997 g/cm³, and a boiling point of 234.2 °C at 760 mmHg [1]. It serves primarily as a reactive monomer and synthetic building block for the preparation of functional polymers, hydrogels, and specialty coatings, where its allyl group enables controlled crosslinking and post-polymerization modifications .

Why Generic N-Substituted Pyrrolidones Cannot Substitute for N-Allyl-2-pyrrolidinone (CAS 2687-97-0)


While N-alkyl and N-vinyl pyrrolidones share the 2-pyrrolidone core, their N-substituent dictates vastly different polymerization behaviors and application compatibility, making direct substitution scientifically invalid. N-Allyl-2-pyrrolidinone (NAP) incorporates an allyl group that exhibits markedly lower reactivity in conventional radical homopolymerization compared to its vinyl analog, NVP, due to degradative chain transfer [1]. Conversely, this same allyl group is a highly efficient handle for orthogonal thiol-ene click chemistry, a capability entirely absent in N-alkyl derivatives like NMP or N-ethyl-2-pyrrolidone (NEP) [2]. Therefore, substituting NAP with a more reactive vinyl monomer or an unreactive alkyl solvent will fundamentally alter polymerization kinetics, network architecture, and the feasibility of subsequent functionalization steps, thereby compromising the performance of the intended material or formulation. The quantitative evidence below delineates these critical performance differentials.

Quantitative Differentiation of N-Allyl-2-pyrrolidinone (CAS 2687-97-0) from Key Comparators


Radical Polymerization Kinetics: Allyl vs. Vinyl Reactivity

N-Allyl-2-pyrrolidinone (NAP) exhibits fundamentally different radical polymerization behavior compared to N-vinyl-2-pyrrolidinone (NVP). Allyl monomers, including NAP, are characterized by low reactivity in radical copolymerizations due to extensive degradative chain transfer to the allylic monomer, which results in low molecular weight polymers and limited monomer conversion [1]. In contrast, NVP is a highly reactive vinyl monomer that readily undergoes radical homopolymerization to yield high molecular weight polyvinylpyrrolidone (PVP). This difference is not incremental; it is a qualitative distinction that dictates the choice of monomer for specific polymer architectures. For applications requiring controlled crosslinking or the generation of oligomeric species, the lower reactivity of the allyl group is a critical advantage, whereas for high molecular weight linear polymers, NVP is the appropriate choice.

Polymer Chemistry Copolymerization Reactivity Ratios

Thiol-Ene Click Chemistry Compatibility: Allyl vs. Alkyl/Vinyl Groups

The pendant allyl group of NAP provides a specific, quantitative handle for thiol-ene click chemistry, a capability not shared by its N-alkyl or N-vinyl counterparts. Thiol-ene reactions proceed with near-quantitative conversion under mild, orthogonal conditions, enabling precise post-polymerization functionalization [1]. Studies on pyrrolidinone- and alkene-functionalized block copolymers have demonstrated that the presence of allyl (alkene) groups permits efficient crosslinking into sophisticated networks and the conjugation of thiol-bearing bioactive molecules [1]. N-Alkyl pyrrolidones, such as NMP or NEP, lack this reactive alkene and are therefore inert to thiol-ene chemistry. While NVP contains a vinyl group, its reactivity in thiol-ene reactions is distinct and often less controlled due to competing radical polymerization pathways; the allyl group offers a more orthogonal and predictable click chemistry handle [2].

Polymer Functionalization Click Chemistry Hydrogels

Crosslinking Efficiency in Hydrogel Formulations: Allyl vs. Vinyl Carbonate vs. Methacrylate

In the photocopolymerization of N-vinylpyrrolidone (NVP) with methacrylates to produce hydrogels, the nature of the crosslinker significantly impacts the final material properties. A systematic study revealed a clear hierarchy in crosslinking efficiency: crosslinkers containing a vinyl carbonate group copolymerized with NVP more effectively than those containing an allyl group, which in turn were more effective than those containing a methacrylate group [1]. This places N-allyl-2-pyrrolidinone (NAP) as an intermediate-reactivity crosslinker for NVP-based systems. Specifically, hydrogels formulated with an allyl-containing crosslinker exhibited properties that balanced the fragility of pure methacrylate networks and the stiffness of pure vinyl carbonate networks, offering a tunable middle ground for achieving desired water content and mechanical integrity [1].

Hydrogels Contact Lenses Crosslinking

Hydrocarbon Solubility: Differential Partitioning vs. NMP

N-Allyl-2-pyrrolidinone (NAP) is reported to be soluble in hydrocarbons, a property that differentiates it from the highly water-miscible solvent N-methyl-2-pyrrolidone (NMP) . While NMP has excellent water solubility and is miscible with many organic solvents, its solubility in purely hydrocarbon media is limited. For example, NMP is only moderately soluble in aliphatic hydrocarbons . In contrast, NAP's ability to dissolve in hydrocarbons is an explicit feature noted by suppliers, suggesting a more hydrophobic character suitable for non-polar formulations . This differential solubility profile is critical for applications such as silicone polymer additives, coatings, and adhesives where compatibility with hydrocarbon-based resins or solvents is required.

Solubility Formulation Coatings

Boiling Point and Thermal Stability: Higher Temperature Processing vs. NVP

The boiling point of N-Allyl-2-pyrrolidinone (NAP) at atmospheric pressure (760 mmHg) is reported as 234.2 °C [1]. This is significantly higher than the atmospheric boiling point of N-vinyl-2-pyrrolidinone (NVP), which is approximately 193 °C [2][3]. The higher boiling point of NAP translates to a lower vapor pressure at ambient temperatures, which can be advantageous in industrial settings by reducing volatile organic compound (VOC) emissions during handling and processing. Furthermore, this thermal profile allows NAP to be used in formulations or reactions that require higher temperature processing without premature evaporation of the monomer, a crucial consideration for certain coating or polymerization processes where NVP might be lost or cause bubbling.

Thermal Properties Distillation Polymer Processing

Optimal Application Scenarios for N-Allyl-2-pyrrolidinone (CAS 2687-97-0) Based on Differentiated Evidence


Controlled Crosslinking and Post-Polymerization Functionalization via Thiol-Ene Click Chemistry

Procure N-Allyl-2-pyrrolidinone (NAP) for the synthesis of polymer networks requiring precise, orthogonal crosslinking or the conjugation of bioactive molecules. The allyl group's reactivity in thiol-ene click chemistry, as demonstrated in the preparation of functional nanoparticles and anti-fouling coatings , enables the creation of complex, well-defined architectures that are inaccessible with N-alkyl pyrrolidones and difficult to control with NVP [1]. This is essential for developing advanced biomaterials, drug delivery vehicles, and functional surfaces where post-synthesis modification is required.

Formulation of Hydrocarbon-Soluble Coatings and Silicone Additives

Utilize NAP as a reactive diluent or additive in non-polar, hydrocarbon-based coating and adhesive formulations. Its reported solubility in hydrocarbons distinguishes it from more polar solvents like NMP, which are only moderately soluble in such media [1]. This compatibility ensures homogeneous formulations and prevents phase separation in silicone polymer additives , making NAP the preferred choice for applications in the oil and gas industry or for specialty industrial coatings.

Intermediate-Reactivity Crosslinker for NVP-Based Hydrogel Optimization

Employ NAP as a crosslinking monomer in the photocopolymerization of NVP and methacrylates to fine-tune the mechanical and swelling properties of hydrogels, such as those used in contact lenses. Systematic studies have shown that allyl-based crosslinkers offer a middle ground in efficiency between highly reactive vinyl carbonate and poorly reactive methacrylate groups . Selecting NAP allows formulators to avoid the fragility of dimethacrylate-only networks and the excessive stiffness of vinyl carbonate systems, thereby achieving an optimal balance of water content and mechanical integrity .

High-Temperature Polymerization and Low-VOC Processing

Specify NAP for polymerization or coating processes that operate at elevated temperatures, where monomer volatility is a concern. With an atmospheric boiling point of 234.2 °C , NAP exhibits significantly lower vapor pressure than NVP (boiling point ~193 °C) [1] or NMP (boiling point ~202-204 °C) . This reduced volatility minimizes VOC emissions, improves workplace safety, and ensures that the monomer stoichiometry remains consistent during high-temperature curing or reaction steps, leading to more reproducible material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Allyl-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.